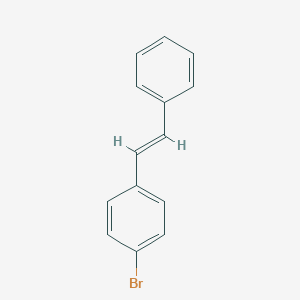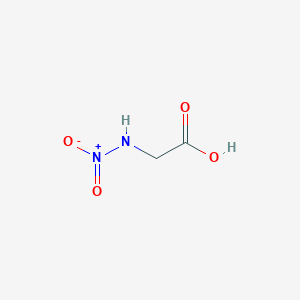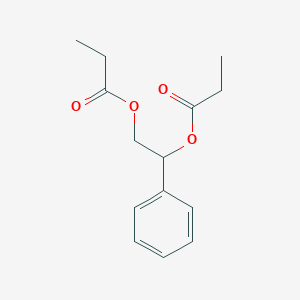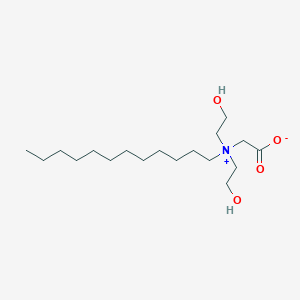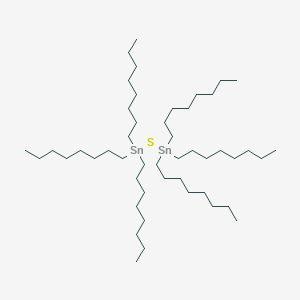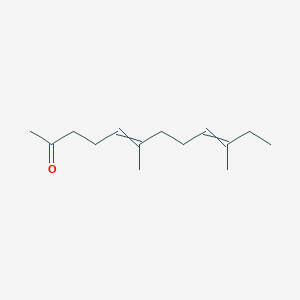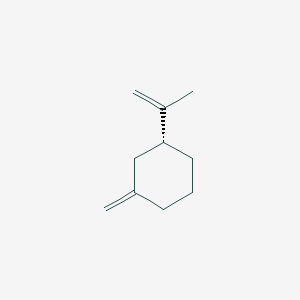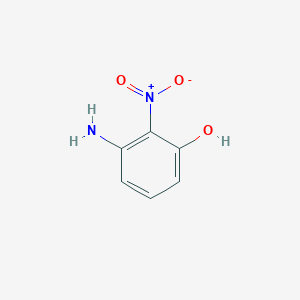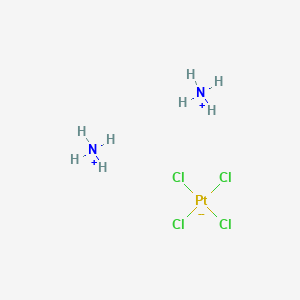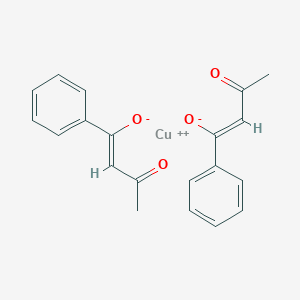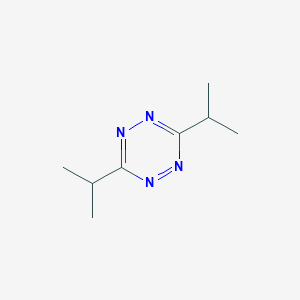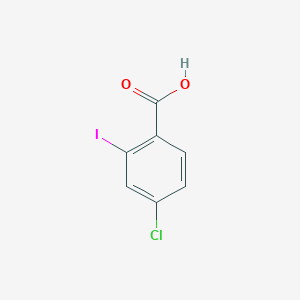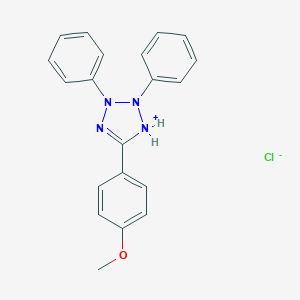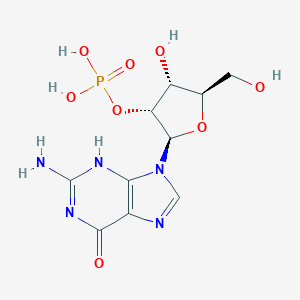![molecular formula Al2O3 B083418 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 11092-32-3](/img/structure/B83418.png)
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trioxa-1,3-dialuminabicyclo[11This compound is widely studied and utilized in various industrial and scientific applications due to its unique properties and structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane typically involves the reaction of aluminum chloride with water, resulting in the formation of aluminum oxide as a white powder . This process can be carried out under controlled conditions to ensure the purity and quality of the final product.
Industrial Production Methods
One of the primary industrial methods for producing aluminum oxide is the Bayer process. In this process, bauxite ore is crushed and treated with sodium hydroxide, which dissolves the aluminum oxide. The resulting solution is then clarified and precipitated to obtain aluminum hydroxide, which is subsequently calcined to produce aluminum oxide .
化学反応の分析
Types of Reactions
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sodium hydroxide produces aluminum hydroxide, which can be further processed to obtain aluminum oxide .
科学的研究の応用
2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane has numerous scientific research applications across various fields:
作用機序
The mechanism of action of 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical and physiological processes .
類似化合物との比較
Similar Compounds
Some compounds similar to 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane include:
Uniqueness
What sets this compound apart from similar compounds is its unique structure and properties, which make it highly versatile and valuable in various applications. Its stability, high melting point, and ability to form complexes with other molecules contribute to its widespread use in scientific research and industry .
特性
IUPAC Name |
2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O1[Al]2O[Al]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
